[4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride [4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185504-45-3
VCID: VC2905238
InChI: InChI=1S/C15H15NO2.ClH/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12;/h1-9H,10-11,16H2;1H
SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCN.Cl
Molecular Formula: C15H16ClNO2
Molecular Weight: 277.74 g/mol

[4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride

CAS No.: 1185504-45-3

Cat. No.: VC2905238

Molecular Formula: C15H16ClNO2

Molecular Weight: 277.74 g/mol

* For research use only. Not for human or veterinary use.

[4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride - 1185504-45-3

Specification

CAS No. 1185504-45-3
Molecular Formula C15H16ClNO2
Molecular Weight 277.74 g/mol
IUPAC Name [4-(2-aminoethoxy)phenyl]-phenylmethanone;hydrochloride
Standard InChI InChI=1S/C15H15NO2.ClH/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12;/h1-9H,10-11,16H2;1H
Standard InChI Key MRIRSQOLACCREV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCN.Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCN.Cl

Introduction

Chemical Identity and Basic Properties

4-(2-Aminoethoxy)phenylmethanone hydrochloride (CAS No. 1185504-45-3) is an organic compound belonging to the class of substituted phenyl ketones. It features a phenyl group attached to a methanone moiety, which is further substituted with an aminoethoxy group . The compound exhibits both aromatic and aliphatic characteristics due to the presence of aromatic rings and aliphatic chains in its structure.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number1185504-45-3
Molecular FormulaC15H16ClNO2
Molecular Weight277.74 g/mol
IUPAC Name[4-(2-aminoethoxy)phenyl]-phenylmethanone;hydrochloride
Standard InChIInChI=1S/C15H15NO2.ClH/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12;/h1-9H,10-11,16H2;1H
Standard InChIKeyMRIRSQOLACCREV-UHFFFAOYSA-N
Physical AppearanceCrystalline solid

Structural Characteristics

Molecular Structure

The compound consists of two primary structural components: a benzophenone scaffold and an aminoethoxy substituent. The benzophenone portion comprises two benzene rings connected by a carbonyl group (methanone), while the aminoethoxy chain extends from one of the benzene rings . The hydrochloride salt formation occurs at the primary amine group, enhancing the compound's solubility and stability in various applications.

Structural Comparisons

When compared to similar compounds like 4-(2-Hydroxyethoxy)phenylmethanone (CAS: 14814-17-6), the key difference is the presence of an amino group instead of a hydroxyl group at the terminal position of the ethoxy chain . This structural modification significantly alters the compound's reactivity profile and potential applications in chemical and biological systems.

Synthesis Methodologies

Proposed Synthetic Route

A feasible synthetic pathway may involve:

  • Starting with 4-hydroxybenzophenone as the base material

  • Etherification with a suitable haloethylamine derivative (such as 2-bromoethylamine)

  • Formation of the hydrochloride salt

This approach is supported by established methods for synthesizing related compounds such as (4-(2-bromoethoxy)phenyl)(phenyl)methanone, which involves the reaction of 4-hydroxybenzophenone with 1,2-dibromoethane in the presence of K2CO3 . The method typically involves refluxing the reactants in acetone, followed by purification via column chromatography.

Table 2: Potential Reaction Conditions for Synthesis

StepReagentsConditionsExpected Outcome
14-Hydroxybenzophenone, 2-bromoethylamine (or protected derivative), K2CO3Acetone, reflux, 48hFormation of ether linkage
2Product from step 1, HClAppropriate solvent, controlled temperatureFormation of hydrochloride salt

Physical and Chemical Properties

Solubility and Stability

The hydrochloride salt form enhances the compound's solubility in polar solvents compared to its free base form. This improved solubility profile makes it more suitable for various applications, particularly in biological testing where aqueous solubility is often required.

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds provide context for understanding the potential properties and applications of 4-(2-Aminoethoxy)phenylmethanone hydrochloride:

Table 3: Comparison with Structural Analogs

CompoundCAS NumberKey Structural DifferencePotential Impact on Properties
4-(2-Hydroxyethoxy)phenylmethanone14814-17-6Terminal hydroxyl instead of amino groupDifferent hydrogen bonding patterns; reduced nucleophilicity
(4-(2-Aminoethyl)phenyl)(phenyl)methanone101089-44-5Direct C-C bond instead of ether linkageDifferent conformational flexibility; altered electronic properties
(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride24095-40-7Shorter aminomethyl chain instead of aminoethoxyReduced flexibility; different spatial arrangement of the amino group

Functional Group Contributions

The specific arrangement of functional groups in 4-(2-Aminoethoxy)phenylmethanone hydrochloride contributes to its unique chemical profile:

  • The benzophenone moiety provides a rigid, planar aromatic system with potential for π-π interactions

  • The ether linkage imparts conformational flexibility while maintaining a specific spatial arrangement

  • The primary amine offers nucleophilicity and hydrogen bonding capabilities, enhanced in the hydrochloride form

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